KRC-108

Content Navigation

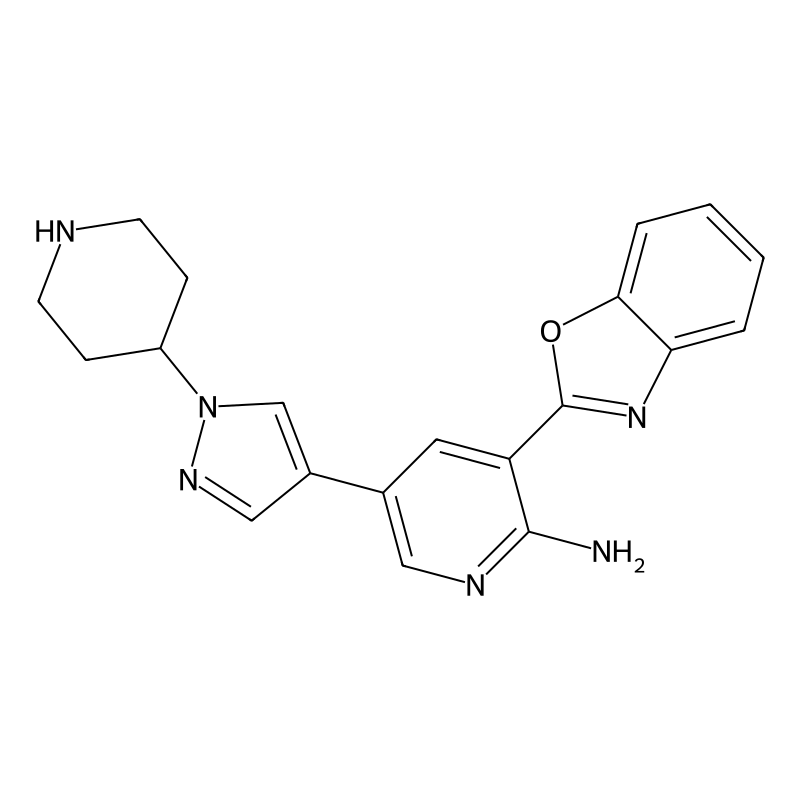

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

KRC-108 (CAS: 1146944-35-5) is an orally active, aminopyridine-benzoxazole derivative functioning as a highly potent multi-kinase inhibitor. While broadly classified alongside other receptor tyrosine kinase (RTK) inhibitors, its primary procurement value lies in its exceptional activity against c-Met, Flt3, Ron, and TrkA. Unlike generic broad-spectrum inhibitors, KRC-108 demonstrates favorable microsomal stability, predictable CYP450 interactions, and high oral bioavailability, making it a highly processable precursor for in vivo xenograft studies and advanced preclinical drug development workflows [1]. Its distinct structural profile establishes it as a critical benchmark compound for investigating Trk fusion-positive cancers and specific RTK-driven malignancies where standard inhibitors fail.

Substituting KRC-108 with standard c-Met inhibitors (such as crizotinib) or closely related aminopyridine analogs fundamentally compromises assay integrity and resistance modeling. Standard type I c-Met inhibitors typically lose binding affinity against activation loop mutations like Y1230D, whereas KRC-108 exhibits significantly enhanced potency against these specific oncogenic variants [1]. Furthermore, structural substitution with its closest analog, KRC-180, alters the primary kinase target; the simple addition of a hydroxyl group on the benzoxazole ring in KRC-180 shifts the primary inhibitory activity toward JAK2. KRC-108 lacks this hydroxyl group, resulting in a 15-fold reduction in JAK2 off-target activity, thereby preserving its selectivity for c-Met and TrkA without confounding JAK2/STAT pathway suppression[2].

References

- [1] Han, S. Y., et al. (2012). Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Investigational New Drugs, 30(2), 518-523.

- [2] Yoon, J., et al. (2017). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. International Journal of Molecular Medicine, 39(5), 1346-1354.

Mainstream Laboratory Workflow Fit: Enhanced Potency Against c-Met Activation Loop Mutants

A defining feature of KRC-108 is its inverted potency profile regarding c-Met mutations. While wild-type c-Met is inhibited at an IC50 of 80 nM, KRC-108 demonstrates an IC50 of 23 nM against the M1250T mutant and 3 nM against the Y1230D mutant[1]. This >26-fold increase in potency against the Y1230D variant contrasts sharply with standard inhibitors that lose efficacy against activation loop mutations.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 3 nM (c-Met Y1230D) / 23 nM (c-Met M1250T) |

| Comparator Or Baseline | 80 nM (Wild-type c-Met baseline) |

| Quantified Difference | 26.6-fold higher potency against Y1230D mutant vs. wild-type baseline |

| Conditions | In vitro kinase assay |

Procurement for c-Met resistance modeling must prioritize KRC-108 over standard wild-type inhibitors to effectively target Y1230D and M1250T mutations within mainstream laboratory workflows.

Reproducibility and Assay Integrity: Structural Selectivity Over JAK2 via Benzoxazole Modification

When compared to its closest structural analog, KRC-180 (which features an added hydroxyl residue on the benzoxazole ring), KRC-108 exhibits a 15-fold higher IC50 for JAK2 inhibition [1]. This structural absence of the OH group in KRC-108 ensures that it does not act as a primary JAK2 inhibitor, thereby preventing unwanted suppression of the STAT3/STAT5 signaling pathways during c-Met or TrkA targeted assays.

| Evidence Dimension | JAK2 Kinase Inhibition (Relative IC50) |

| Target Compound Data | 15-fold higher IC50 (weaker JAK2 inhibition) |

| Comparator Or Baseline | KRC-180 (hydroxylated analog) |

| Quantified Difference | 15-fold reduction in JAK2 off-target activity |

| Conditions | In vitro kinase profiling |

Buyers must select KRC-108 over KRC-180 when investigating RTK pathways to ensure reproducibility and avoid confounding experimental data with potent JAK2/STAT pathway interference.

Precursor Suitability for In Vivo Models: Selective TrkA Inhibition Over ALK and Aurora A

KRC-108 demonstrates potent inhibition of TrkA with an IC50 of 43.3 nM. Crucially for assay specificity, it maintains significant selectivity over other kinases such as ALK (IC50 = 780 nM) and Aurora A (IC50 = 590 nM) [1]. This >13-fold selectivity margin ensures that KRC-108 can be used to reliably model TrkA-fusion driven cell cycle arrest and autophagy without broad-spectrum cytotoxic interference from ALK or Aurora A inhibition.

| Evidence Dimension | Kinase Selectivity (IC50) |

| Target Compound Data | 43.3 nM (TrkA) |

| Comparator Or Baseline | 780 nM (ALK) / 590 nM (Aurora A) |

| Quantified Difference | >13-fold selectivity for TrkA over ALK and Aurora A |

| Conditions | In vitro kinase panel assay |

This selectivity profile makes KRC-108 a highly suitable procurement choice for isolating TrkA-specific signaling effects in NTRK1 fusion-positive cancer models without broad-spectrum cytotoxicity.

c-Met Resistance and Activation Loop Mutation Modeling

Due to its 26-fold higher potency against the Y1230D mutant compared to wild-type c-Met, KRC-108 is a highly effective material for studying resistance mechanisms in non-small cell lung cancer (NSCLC) and gastric cancers where standard therapies like crizotinib fail [1].

Trk Fusion-Positive Xenograft Workflows

KRC-108's high oral bioavailability, favorable microsomal stability, and >13-fold selectivity for TrkA over ALK make it a highly reliable, processable precursor for in vivo xenograft studies (e.g., KM12C colon cancer models) targeting NTRK1 gene fusions[2].

Comparative RTK vs. JAK2 Signaling Assays

When procured alongside its hydroxylated analog KRC-180, KRC-108 serves as an essential structural control. Its 15-fold lower JAK2 activity allows researchers to definitively isolate c-Met/TrkA-driven cellular responses from JAK2/STAT-mediated apoptosis [3].

References

- [1] Han, S. Y., et al. (2012). Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Investigational New Drugs, 30(2), 518-523.

- [2] Kim, J., et al. (2019). Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects. Biomolecules & Therapeutics, 27(4), 393-399.

- [3] Yoon, J., et al. (2017). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. International Journal of Molecular Medicine, 39(5), 1346-1354.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types